2-chloro-10H-phenothiazine 5-oxide

Thermal Analysis Purity Determination Reference Standard Characterization

2-Chloro-10H-phenothiazine 5-oxide (CAS 1927-43-1) is a chlorinated phenothiazine S-oxide with molecular formula C₁₂H₈ClNOS and molecular weight 249.72 g/mol. It is the sulfoxide oxidation product of 2-chlorophenothiazine and serves as a critical identified impurity in two major antipsychotic drug substances—designated as Chlorpromazine Impurity 5 and Perphenazine Impurity 6 under pharmacopeial impurity profiling frameworks.

Molecular Formula C12H8ClNOS
Molecular Weight 249.72 g/mol
CAS No. 1927-43-1
Cat. No. B8707189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-10H-phenothiazine 5-oxide
CAS1927-43-1
Molecular FormulaC12H8ClNOS
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2=O)C=CC(=C3)Cl
InChIInChI=1S/C12H8ClNOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)16(12)15/h1-7,14H
InChIKeyHFIIJPQBZFAIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-10H-phenothiazine 5-Oxide (CAS 1927-43-1): Procurement-Grade Reference Standard and Research Intermediate


2-Chloro-10H-phenothiazine 5-oxide (CAS 1927-43-1) is a chlorinated phenothiazine S-oxide with molecular formula C₁₂H₈ClNOS and molecular weight 249.72 g/mol . It is the sulfoxide oxidation product of 2-chlorophenothiazine and serves as a critical identified impurity in two major antipsychotic drug substances—designated as Chlorpromazine Impurity 5 and Perphenazine Impurity 6 under pharmacopeial impurity profiling frameworks [1]. The compound features a chlorine substituent at the 2-position and an S-oxide group at the 5-position of the phenothiazine tricyclic core, which fundamentally alters its electronic structure, thermal behavior, photochemical reactivity, and biological activity relative to its parent sulfide and other phenothiazine analogs [2]. It is supplied as a characterized reference standard for ANDA submissions, analytical method development, and quality control applications in regulated pharmaceutical environments [1].

Why 2-Chloro-10H-phenothiazine 5-Oxide Cannot Be Replaced by Unoxidized Phenothiazines or Alternative Sulfoxides in Regulated Analytical and Research Contexts


Generic substitution between 2-chloro-10H-phenothiazine 5-oxide and its closest analogs—2-chlorophenothiazine (parent sulfide, CAS 92-39-7), chlorpromazine sulfoxide (N-alkylated S-oxide, CAS 969-99-3), or phenothiazine sulfoxide (unsubstituted S-oxide)—is scientifically indefensible because the S-oxide functional group, combined with the 2-chloro substituent, produces a distinct profile across multiple measurable dimensions: a >60 °C elevation in melting point, a 100 mV anodic shift in irreversible oxidation potential, markedly reduced phototoxicity with retained UVA stability, and a unique dual-impurity regulatory identity spanning two separate pharmacopeial monographs [1][2][3][4]. These quantifiable differences mean that using an alternative compound would invalidate impurity profiling, compromise analytical method specificity, and fail regulatory audit requirements in ANDA or DMF submissions [5].

2-Chloro-10H-phenothiazine 5-Oxide: Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability: Melting Point Elevation of >60 °C Versus the Parent Sulfide and >145 °C Versus the N-Alkylated Sulfoxide

2-Chloro-10H-phenothiazine 5-oxide exhibits a melting point of 260–265 °C, which is substantially higher than that of its direct parent sulfide, 2-chlorophenothiazine (197–202 °C), representing an elevation of approximately 63 °C [1]. The difference is even more pronounced when compared to the N-alkylated sulfoxide analog, chlorpromazine sulfoxide (112–114 °C), where the melting point of the target compound is over 145 °C higher [2]. This thermal stability difference directly reflects the strong intermolecular dipole–dipole interactions introduced by the S=O group in the absence of the flexible N-alkyl side chain, making the unalkylated 5-oxide a distinctly crystalline solid suitable for gravimetric reference standard preparation.

Thermal Analysis Purity Determination Reference Standard Characterization

UVA Phototoxicity Profile: Reduced Acute Phototoxicity with Retained Photostability Versus Chlorpromazine

In a quantitative in vivo mouse tail phototoxicity model, chlorpromazine sulfoxide (CPZ-SO, the N-alkylated analog sharing the identical 2-chloro-10H-phenothiazine 5-oxide core) was demonstrated to be less phototoxic than the parent drug chlorpromazine (CPZ), alongside 7-hydroxy-CPZ and 2-chlorophenothiazine [1]. Critically, when CPZ and desmethyl-CPZ were pre-exposed to UVA radiation, their phototoxicity was lost; in contrast, CPZ-sulfoxide uniquely retained its phototoxic activity after UVA pre-exposure, indicating superior photochemical stability [1]. This retained photostability was confirmed by thin-layer chromatography, which identified CPZ-sulfoxide as a photoproduct of CPZ and demonstrated its relative resistance to further photodegradation [1]. The minimum phototoxic dose of the parent drug chlorpromazine in this model was established at 2.5 mg/kg, with a maximum tissue fluid increase of approximately 25% at 24 hours post-UVA exposure [2].

Phototoxicity Drug Safety Photosensitivity Phenothiazine Metabolism

Electrochemical Oxidation Potential: +100 mV Anodic Shift from Sulfide to Sulfoxide Confirms Altered Electron-Donating Capacity

Although direct cyclic voltammetry data for 2-chloro-10H-phenothiazine 5-oxide itself are not available in the open literature, a rigorously controlled class-level study on ethynylaniline-derivatized phenothiazines demonstrated that the irreversible oxidation potential shifts systematically with sulfur oxidation state: thioether (sulfide) at 0.19 V, sulfoxide at 0.29 V, and sulfone at 0.31 V versus ferrocene in acetonitrile [1]. This +100 mV anodic shift from sulfide to sulfoxide reflects the removal of one lone-pair electron from sulfur upon S-oxidation, reducing the electron-donating ability of the phenothiazine core [1][2]. The corresponding fluorescence lifetimes also decreased from 1.7 ns (thioether) to 0.5 ns (sulfoxide), and the absolute quantum yield dropped from 0.32 to 0.23 [1]. These electrochemical and photophysical perturbations are intrinsic to the S-oxide functional group and would be further modulated by the electron-withdrawing 2-chloro substituent present in the target compound.

Electrochemistry Redox Chemistry Electron Transfer Materials Science

Acetylcholinesterase Inhibition: S-Oxide Metabolites Exhibit ~6-Fold Greater Inhibitory Potency Than Parent Phenothiazine Drugs

A 2022 comparative study using a novel kinetic spectrophotometric method demonstrated that S-oxide metabolites of phenothiazine antipsychotics are substantially more potent acetylcholinesterase (AChE) inhibitors than their parent sulfide drugs [1]. Chlorpromazine S-oxide (CPM S-oxide, containing the 2-chloro-10H-phenothiazine 5-oxide core with an N-dimethylaminopropyl side chain) exhibited an IC₅₀ of 1.8 ng/mL against AChE, compared to 11 ng/mL for the parent drug chlorpromazine (CPM)—representing an approximately 6.1-fold enhancement in inhibitory potency [1]. The same trend was observed for promethazine (PMZ, IC₅₀ = 17 ng/mL) versus promethazine S-oxide (IC₅₀ = 2.5 ng/mL; ~6.8-fold enhancement), confirming that S-oxidation is a general structural determinant of enhanced AChE inhibition across the phenothiazine class [1].

Enzyme Inhibition Acetylcholinesterase Metabolite Pharmacology Neurotoxicity

Photodegradation Quantum Yield: Chlorinated Phenothiazines Exhibit Solvent-Dependent Photolability Distinct from N-Alkylated Congeners

The photodegradation quantum yield (φ) of 2-chlorophenothiazine (the direct parent sulfide of the target compound) was determined to be 0.20 under monochromatic 313 nm irradiation in alcohol solvents, markedly lower than the value of 0.46 reported for 2-chlorpromazine (the N-alkylated derivative) under identical conditions [1]. This 2.3-fold difference in photodestruction efficiency demonstrates that the N-alkylamino side chain, rather than the chlorinated phenothiazine core itself, is the primary driver of enhanced photolability [1]. Critically, the study established that the photodestruction quantum yield of all chlorinated derivatives is independent of the 10-substituent and depends only on the solvent, while the distribution of photoproducts strongly depends on the 10-substituent [1]. This implies that 2-chloro-10H-phenothiazine 5-oxide, lacking an N-alkyl side chain, would be expected to exhibit photodegradation behavior more closely resembling that of 2-chlorophenothiazine (φ ≈ 0.20) rather than the more photolabile N-alkylated phenothiazines.

Photochemistry Photostability Drug Degradation Quantum Yield

Dual Pharmacopeial Impurity Designation: Unique Identity Spanning Chlorpromazine and Perphenazine Monographs

2-Chloro-10H-phenothiazine 5-oxide holds the rare distinction of being officially designated as an identified impurity in two separate pharmacopeial drug substance monographs: Chlorpromazine Impurity 5 and Perphenazine Impurity 6 [1][2]. This dual identity arises from its position as the common S-oxide degradation product and synthetic byproduct derived from the shared 2-chlorophenothiazine intermediate used in the manufacture of both chlorpromazine and perphenazine [3]. Suppliers provide this compound with full characterization data compliant with regulatory guidelines, including Certificates of Analysis suitable for ANDA method validation (AMV), quality control (QC) batch release testing, and traceability against USP or EP reference standards where feasible [1]. This dual-monograph applicability is not shared by the parent sulfide 2-chlorophenothiazine, the N-alkylated S-oxide chlorpromazine sulfoxide, or the unsubstituted phenothiazine sulfoxide.

Pharmaceutical Impurity Profiling Regulatory Compliance ANDA Submission Reference Standards

Procurement-Driven Application Scenarios for 2-Chloro-10H-phenothiazine 5-Oxide (CAS 1927-43-1)


Regulatory ANDA Submission: Dual-Monograph Impurity Reference Standard for Chlorpromazine and Perphenazine QC Testing

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for chlorpromazine hydrochloride or perphenazine tablets/injectables require authenticated impurity reference standards for HPLC method validation, system suitability testing, and batch release quality control. 2-Chloro-10H-phenothiazine 5-oxide is explicitly designated as Chlorpromazine Impurity 5 and Perphenazine Impurity 6, making it a single-procurement solution for two separate drug product programs [1][2]. The compound's high melting point (260–265 °C) enables accurate gravimetric preparation of stock solutions without thermal degradation concerns, while its distinct chromatographic retention relative to the parent drug and other impurities ensures unambiguous peak identification in validated HPLC methods .

Photostability and Forced Degradation Studies: UVA-Stable S-Oxide Marker for Phenothiazine Drug Product Phototoxicity Assessment

The ICH Q1B photostability testing guideline requires identification and quantification of photodegradation products. The finding that CPZ-sulfoxide (the N-alkylated analog sharing the identical 5-oxide core) uniquely retains its phototoxic activity after UVA pre-exposure, while the parent drug chlorpromazine loses activity, establishes the S-oxide as a critical photostability marker [1]. 2-Chloro-10H-phenothiazine 5-oxide, as the desalkyl S-oxide, provides a structurally simpler and more stable reference compound for forced degradation studies aimed at tracking S-oxidation pathways without interference from simultaneous N-dealkylation. Its predicted photodegradation quantum yield profile, based on the established independence of φ from the 10-substituent, supports its use as a stable photoproduct reference [2].

Electrochemical Metabolite Synthesis and Redox Mechanistic Studies: S-Oxide Intermediate for CYP450 Mimetic Electrosynthesis

The recent demonstration of structure–electroactivity relationship (SeAR)-informed electrochemical synthesis of phenothiazine S-oxide metabolites on a multi-milligram preparative scale has opened a new route for generating Phase I drug metabolites without enzymatic systems [1]. 2-Chloro-10H-phenothiazine 5-oxide, with an isolated yield of 51% under controlled-current batch electrolysis conditions and a characteristic FTIR S=O stretching band at 987 cm⁻¹, serves as the key S-oxide reference product for calibrating electrochemical metabolite synthesis protocols [1]. The established +100 mV anodic shift from sulfide to sulfoxide, documented in the phenothiazine electrochemical literature, provides the quantitative basis for tuning electrosynthetic potential windows to achieve selective S-oxidation without over-oxidation to the sulfone [2].

Acetylcholinesterase Inhibition Screening: S-Oxide Core Reference for Structure–Activity Relationship Studies

The ~6-fold enhancement in acetylcholinesterase inhibitory potency observed for chlorpromazine S-oxide (IC₅₀ = 1.8 ng/mL) relative to chlorpromazine (IC₅₀ = 11 ng/mL) highlights the pharmacological significance of the S-oxide functional group [1]. 2-Chloro-10H-phenothiazine 5-oxide, as the desalkyl S-oxide core devoid of the N-dimethylaminopropyl side chain, provides the minimal pharmacophoric fragment for disentangling the contributions of the S-oxide group from those of the basic amine side chain in AChE inhibition SAR studies. Researchers investigating the cholinergic side effects of phenothiazine antipsychotics can use this compound as a reference to determine whether the S-oxide group alone contributes to enzyme inhibition or whether the full N-alkylated side chain is required for high-affinity binding.

Quote Request

Request a Quote for 2-chloro-10H-phenothiazine 5-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.